Benzonitrile, 4-(1-oxopentyl)-
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Overview
Description
Benzonitrile, 4-(1-oxopentyl)-, also known by its IUPAC name 4-(1-oxopentyl)benzonitrile, is an organic compound with the molecular formula C12H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-oxopentyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzonitrile, 4-(1-oxopentyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzonitrile with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of benzonitrile, 4-(1-oxopentyl)- often employs similar Friedel-Crafts acylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzonitrile, 4-(1-oxopentyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1-oxopentyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. Additionally, the 1-oxopentyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 1-oxopentyl group.
4-Methylbenzonitrile: Substituted with a methyl group instead of the 1-oxopentyl group.
4-Ethylbenzonitrile: Substituted with an ethyl group.
Uniqueness
Benzonitrile, 4-(1-oxopentyl)- is unique due to the presence of the 1-oxopentyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
30611-20-2 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-pentanoylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3 |
InChI Key |
SNDVNNGWNNDYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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